molecular formula C22H18F3N3O4S B1672544 5-(5,6-diméthoxy-1-benzimidazolyl)-3-[[2-(trifluorométhyl)phényl]méthoxy]-2-thiophènecarboxamide CAS No. 660868-91-7

5-(5,6-diméthoxy-1-benzimidazolyl)-3-[[2-(trifluorométhyl)phényl]méthoxy]-2-thiophènecarboxamide

Numéro de catalogue: B1672544
Numéro CAS: 660868-91-7
Poids moléculaire: 477.5 g/mol
Clé InChI: JSKUWFIZUALZLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GW843682X, également connu sous le nom de GW843682, est un inhibiteur sélectif de la polo-like kinase 1 (PLK1) et de la polo-like kinase 3 (PLK3). Sa structure chimique est illustrée ci-dessous: !GW843682X Chemical Structure)

Applications De Recherche Scientifique

Cancer Research

GW843682X is primarily utilized in cancer research to explore mechanisms of tumor growth and resistance to therapies. Its applications include:

  • Cell Cycle Regulation : GW843682X helps elucidate the role of PLK1 and PLK3 in cell cycle checkpoints, particularly G2-M phase arrest, which is crucial for understanding tumorigenesis.
  • Apoptosis Induction : The compound has shown efficacy in inducing apoptosis in various cancer cell lines, including nasopharyngeal carcinoma, where it significantly inhibited cell proliferation and triggered apoptotic pathways .

Drug Development

The compound is instrumental in developing new therapeutic strategies against cancers that exhibit PLK1 and PLK3 overexpression:

  • Targeted Therapy : GW843682X is being investigated as a potential targeted therapy option for tumors resistant to conventional treatments. Its selectivity for PLK1 and PLK3 allows for focused therapeutic interventions with potentially fewer side effects compared to non-selective agents .
  • Combination Therapies : Research indicates that combining GW843682X with other chemotherapeutic agents may enhance anti-tumor efficacy, particularly in resistant cancer types .

Biological Studies

GW843682X serves as a tool for understanding fundamental biological processes:

  • Cell Signaling Pathways : The compound aids in mapping out signaling pathways affected by PLK inhibition, contributing to the broader understanding of cellular responses to stress and damage .
  • Phenotypic Screening : It has been employed in phenotypic screening approaches to identify downstream targets involved in cancer progression, providing insights into potential new therapeutic targets .

Case Study 1: Inhibition of Nasopharyngeal Carcinoma

A study investigated the cytotoxic effects of GW843682X on nasopharyngeal carcinoma cell line 5-8F. Results demonstrated that GW843682X effectively reduced cell viability and induced apoptosis through the activation of specific apoptotic markers .

Case Study 2: Targeting Tumor-Initiating Cells

In another study involving neuroblastoma tumor-initiating cells (TICs), GW843682X exhibited potent activity with an EC50 value of approximately 470 nM, highlighting its selectivity against TICs compared to non-tumorigenic cells . This selectivity underscores its potential as a targeted therapy.

Data Tables

Application AreaKey FindingsReference
Cancer ResearchInduces apoptosis; inhibits cell proliferation
Drug DevelopmentEffective against resistant tumors
Biological StudiesMaps signaling pathways

Méthodes De Préparation

Voies de synthèse : GW843682X peut être synthétisé par différentes voies. Une méthode courante implique les étapes suivantes :

    Réaction d’arylation : Commencer avec un bromure ou un iodure d’aryle approprié.

    Couplage croisé de Suzuki-Miyaura : Réagir l’halogénure d’aryle avec un dérivé d’acide boronique approprié en utilisant un catalyseur au palladium.

    Réaction d’amidation : Introduire le groupe amide en utilisant une amine et un chlorure d’acide.

    Fluorination : Remplacer un atome d’hydrogène par du fluor pour obtenir GW843682X.

Production industrielle : La production industrielle de GW843682X implique une mise à l’échelle du processus de synthèse dans des conditions contrôlées. L’optimisation des paramètres de réaction, la purification et le contrôle de la qualité garantissent la constance de la qualité du produit.

Analyse Des Réactions Chimiques

GW843682X subit plusieurs réactions :

Les réactifs courants comprennent les acides boroniques, les catalyseurs au palladium et les agents fluorants.

Mécanisme D'action

Le mécanisme de GW843682X implique l’inhibition de PLK1 et PLK3, ce qui perturbe la progression du cycle cellulaire et favorise l’apoptose. Il affecte les cibles en aval et les voies impliquées dans la division et la survie cellulaires.

Comparaison Avec Des Composés Similaires

GW843682X se distingue par sa sélectivité pour PLK1 et PLK3. Des composés similaires comprennent d’autres inhibiteurs de PLK comme BI2536 et Volasertib.

Activité Biologique

GW843682X is a selective inhibitor of polo-like kinases (PLKs), particularly Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3). Its biological activity has been extensively studied, particularly in the context of cancer cell proliferation and cell cycle regulation. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of GW843682X, including its mechanism of action, effects on different cell types, and implications for cancer therapy.

GW843682X functions primarily as an inhibitor of PLK1, which plays a crucial role in cell cycle progression and mitotic regulation. The compound exhibits potent inhibitory activity with IC50 values of 2.2 nM for PLK1 and 9.1 nM for PLK3 . By inhibiting PLK1, GW843682X disrupts normal mitotic processes, leading to cell cycle arrest and increased mitotic errors.

Key Findings:

  • Cell Cycle Arrest : Inhibition of PLK1 by GW843682X leads to significant accumulation of cells in the G2/M phase of the cell cycle. Studies have shown that treatment with GW843682X resulted in a dose-dependent increase in G2/M phase cells, indicating effective cell cycle arrest .
  • Mitotic Errors : Cells treated with GW843682X exhibited a dramatic increase in mitotic errors, with approximately 90% of treated cells displaying abnormalities compared to only 3% in controls . Common phenotypes observed included the "polo" phenotype, characterized by spindle pole formation errors.

Effects on Cancer Cell Lines

Research has demonstrated that GW843682X effectively inhibits the proliferation of various cancer cell lines while sparing non-transformed cells. For instance, melanoma cells showed a significant reduction in viability and growth upon treatment with GW843682X, whereas normal human epidermal melanocytes (NHEMs) remained unaffected .

Table: Effects of GW843682X on Cell Viability

Cell LineIC50 (μM)Growth Inhibition (%)
A3750.14~60%
WM1150.14~40%
HS294T0.14~40%
NHEMsNot affected0%

Case Studies

Several studies have highlighted the potential therapeutic applications of GW843682X in cancer treatment:

  • Melanoma Treatment : A study assessed the impact of GW843682X on melanoma cells and found that both genetic knockdown and chemical inhibition via GW843682X led to a significant decrease in cell proliferation and clonogenic survival . The treatment resulted in over 90% reduction in colony formation at higher concentrations.
  • Cytokinesis Failure : Another investigation noted that cells treated with GW843682X exhibited cytokinesis failure and binucleate cell formation due to disrupted PLK1 activity, further supporting its role as a potent anti-cancer agent .
  • AMPK Pathway Regulation : Research indicated that GW843682X treatment significantly inhibited the activation of AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis and can influence cancer cell metabolism .

Propriétés

IUPAC Name

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O4S/c1-30-16-7-14-15(8-17(16)31-2)28(11-27-14)19-9-18(20(33-19)21(26)29)32-10-12-5-3-4-6-13(12)22(23,24)25/h3-9,11H,10H2,1-2H3,(H2,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKUWFIZUALZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=CC=C4C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431373
Record name 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660868-91-7
Record name 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW843682X
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW843682X
Reactant of Route 2
GW843682X
Reactant of Route 3
Reactant of Route 3
GW843682X
Reactant of Route 4
Reactant of Route 4
GW843682X
Reactant of Route 5
GW843682X
Reactant of Route 6
Reactant of Route 6
GW843682X

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.